molecular formula C19H18FN5OS B2790820 N-(3-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921859-20-3

N-(3-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2790820
CAS No.: 921859-20-3
M. Wt: 383.45
InChI Key: LVBUHPAUNQFOEL-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a synthetic small molecule belonging to the class of 6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole derivatives. This complex heterocyclic scaffold is of significant interest in medicinal chemistry for the development of novel bioactive compounds. Compounds featuring the imidazo[2,1-c][1,2,4]triazole core have been identified as promising scaffolds for further chemical functionalization and biological evaluation, particularly in the search for new chemotherapeutic agents . The structure of this specific acetamide derivative includes a thioacetamide side chain, a feature shared with other research compounds such as N-(3,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide . This suggests potential for interaction with various biological targets. Furthermore, the presence of the 3-fluorophenyl substituent is a common pharmacophore in drug discovery, often used to fine-tune properties like metabolic stability and binding affinity. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a chemical probe to investigate structure-activity relationships (SAR) within this class of compounds . Given the documented interest in related structures, this chemical represents a valuable asset for high-throughput screening campaigns and lead optimization programs in oncology and other therapeutic areas. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5OS/c1-13-5-7-16(8-6-13)24-9-10-25-18(24)22-23-19(25)27-12-17(26)21-15-4-2-3-14(20)11-15/h2-8,11H,9-10,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBUHPAUNQFOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the coupling of a fluorinated aryl amine with a thioacetamide derivative. The process often employs various reaction conditions and catalysts to optimize yield and purity.

Biological Activity

The biological activities of this compound have been assessed in various studies focusing on its anticancer properties and mechanisms. Key findings include:

  • Antiproliferative Effects : In vitro studies demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, it showed promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating effective growth inhibition .
  • Mechanisms of Action : The mechanisms underlying its biological activity appear multifaceted:
    • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest .
    • Targeting Specific Enzymes : It may also inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC), contributing to its anticancer effects .
  • Structure-Activity Relationships (SAR) : Variations in the chemical structure significantly influence biological activity. For example, modifications in the phenyl or thiazole moieties can enhance potency or selectivity towards particular cancer types .

Case Studies

Several case studies highlight the compound's potential:

  • Study 1 : A study evaluating a series of imidazole derivatives found that modifications similar to those in this compound resulted in compounds with IC50 values as low as 0.12 μM against melanoma cell lines .
  • Study 2 : Another investigation into thiazole-based compounds revealed that derivatives with similar substituents exhibited broad-spectrum activity against resistant bacterial strains and significant cytotoxicity against various human cancer cell lines .

Data Tables

The following table summarizes the biological activities and IC50 values of related compounds:

Compound NameCancer Cell LineIC50 Value (μM)Mechanism of Action
N-(3-fluorophenyl)-2...MCF-70.25Tubulin polymerization inhibition
4-chloro-N-(2-(4-chlorophenyl)...RT-1120.20HDAC inhibition
5-(2,6-difluorophenyl)...WM266.40.16Thymidylate synthase inhibition

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(3-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide. For instance, derivatives of imidazo[2,1-c][1,2,4]triazole have shown significant activity against both Gram-positive and Gram-negative bacteria. These compounds target bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication and survival. A specific derivative exhibited minimum inhibitory concentration (MIC) values of 0.125 mg/mL against Staphylococcus aureus and 8 mg/mL against Escherichia coli, demonstrating its potential as an antimicrobial agent .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research indicates that imidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For example, a related compound was tested for its ability to inhibit cancer cell proliferation with IC50 values ranging from 0.08 to 12.07 mM . The mechanism involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics essential for mitosis.

Anti-inflammatory Effects

Compounds containing the imidazo[2,1-c][1,2,4]triazole moiety have also been studied for their anti-inflammatory properties. Inhibitors targeting p38 MAPK pathways have shown promise in reducing pro-inflammatory cytokine production in vitro and in vivo. A derivative demonstrated significant inhibition of TNF-alpha release in human monocytic cell lines . This suggests that this compound may be beneficial in treating inflammatory diseases.

Antiviral Activity

The antiviral potential of similar compounds has been explored extensively. Studies indicate that certain structural modifications can enhance antiviral efficacy against various viruses by inhibiting viral replication mechanisms . For example, a series of pyrazole-based compounds were synthesized and evaluated for their antiviral activity against different strains of viruses.

Pharmacological Insights

The pharmacokinetic profiles of imidazole derivatives are crucial for their development as therapeutic agents. Studies have focused on optimizing these compounds for better absorption and bioavailability while minimizing toxicity. The structural diversity allows for modifications that can lead to improved pharmacological profiles .

Summary Table of Applications

ApplicationMechanism of ActionExample CompoundActivity Level
AntimicrobialInhibition of DNA gyrase & topoisomerase IVImidazo[2,1-c][1,2,4]triazole derivativeMIC: 0.125 mg/mL (S. aureus)
AnticancerInhibition of tubulin polymerizationRelated imidazole compoundIC50: 0.08 - 12.07 mM
Anti-inflammatoryInhibition of p38 MAPK pathwayp38 MAPK inhibitorSignificant reduction in TNF-alpha
AntiviralInhibition of viral replicationPyrazole derivativesVariable efficacy

Chemical Reactions Analysis

Hydrolysis of the Thioacetamide Group

The thioacetamide group (-S-C(=O)-NH-) can undergo hydrolysis under acidic or basic conditions to form a thiol (-SH) or thiolate (-S⁻):

ThioacetamideH3O+/OHThiol+Acetamide\text{Thioacetamide} \xrightarrow{\text{H}_3\text{O}^+/\text{OH}^-} \text{Thiol} + \text{Acetamide}

This reaction is critical for modifying solubility or enabling further derivatization.

Nucleophilic Substitution at the Triazole Core

The triazole ring may participate in nucleophilic aromatic substitution (NAS) due to electron-deficient positions. For example, halogenated triazoles can react with amines or thiols to replace leaving groups .

Acylation Reactions

The acetamide group can undergo nucleophilic acyl substitution with alcohols or amines, forming esters or amides:

Acetamide+R-OHCatalystEster+Ammonia\text{Acetamide} + \text{R-OH} \xrightarrow{\text{Catalyst}} \text{Ester} + \text{Ammonia}

This reaction is common in medicinal chemistry for optimizing drug permeability .

Oxidation of the Thioether Group

The thioether (-S-) linkage may oxidize to sulfoxides or sulfones under oxidizing conditions (e.g., H₂O₂ or peracetic acid):

ThioetherOxidizerSulfoxide/Sulfone\text{Thioether} \xrightarrow{\text{Oxidizer}} \text{Sulfoxide/Sulfone}

This alters the compound’s physical and biological properties.

Analytical Techniques for Reaction Monitoring

Technique Purpose Key Observations
¹H NMR Confirm structural integrityPeaks for aromatic protons (e.g., fluorophenyl at ~7.5–7.8 ppm) and thioamide protons (e.g., NH at ~9.6 ppm) .
IR Spectroscopy Detect functional groupsAbsorption bands for amide (C=O at ~1660 cm⁻¹) and thioamide (S-H stretch at ~2560 cm⁻¹) .
HRMS Verify molecular weightAccurate mass matching for molecular formula (e.g., C₁₉H₁₇FN₆O₂S) .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(3-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including copper-catalyzed 1,3-dipolar cycloaddition. Key conditions include:
  • Catalyst : Copper(II) acetate (10 mol%) in a tert-butanol/water (3:1) solvent system .
  • Temperature : Room temperature (20–25°C) for 6–8 hours .
  • Purification : Recrystallization using ethanol or column chromatography .
  • Critical Parameters : Control of solvent ratios and reaction time to minimize byproducts.

Q. What standard characterization techniques are employed to confirm the compound’s structure?

  • Methodological Answer :
  • Spectroscopy :
  • IR : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
  • NMR : ¹H/¹³C NMR for aromatic proton environments and sulfur/amide linkages (e.g., δ 5.38 ppm for –NCH₂CO– groups) .
  • Mass Spectrometry : HRMS to confirm molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
  • Elemental Analysis : Matches experimental and theoretical C/H/N/S content .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Anti-Cancer : MTT assays against cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
  • Anti-Inflammatory : COX-2 inhibition assays using ELISA .
  • Dose-Response Curves : IC₅₀ calculations to prioritize lead optimization .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) influence biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Fluorine Substituents : Enhance lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., kinase targets) .
  • Chlorine/Trifluoromethoxy Groups : Increase metabolic stability but may reduce solubility .
  • Case Study : Replacing the 3-fluorophenyl group with 4-chlorophenyl in analogs reduced anti-cancer activity by 30% in MCF-7 cells .

Q. What computational methods can predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., EGFR kinase) with scoring functions .
  • DFT Calculations : HOMO-LUMO analysis to assess electron-rich regions (e.g., triazole sulfur’s nucleophilicity) .
  • MESP Mapping : Predicts electrostatic interactions at the imidazo-triazole core .

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

  • Methodological Answer :
  • Experimental Variables :
FactorImpactMitigation Strategy
Purity≥95% required for reproducibilityUse HPLC (C18 column, MeOH/H₂O gradient)
Assay ConditionsSerum proteins may sequester compoundUse serum-free media for IC₅₀ assays
  • Orthogonal Validation : Confirm activity via Western blot (e.g., apoptosis markers like caspase-3) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Co-solvents (e.g., PEG-400) or nanoformulation .
  • Metabolic Stability : Liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis) .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction .

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